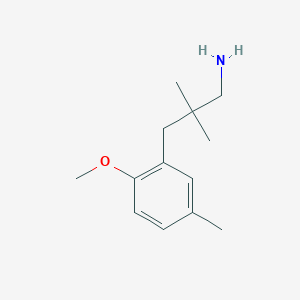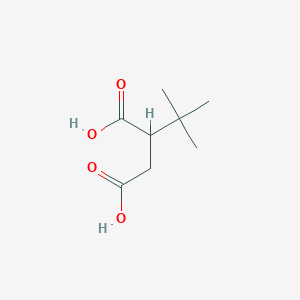![molecular formula C13H24O2 B13618590 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by a series of reactions including reduction, oxidation, and esterification. The reaction conditions typically involve the use of strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted cyclohexyl compounds.
Scientific Research Applications
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoic acid: A simpler analog with similar functional groups but lacking the cyclohexyl ring.
Cyclohexylpropanoic acid: Similar structure but without the methyl and isopropyl substitutions.
Uniqueness
This detailed article provides a comprehensive overview of 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methyl-3-(4-propan-2-ylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C13H24O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h9-12H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
FYNBPPYZPKUIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




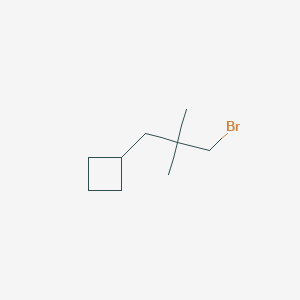
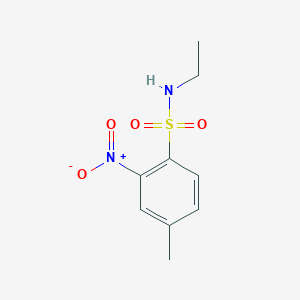

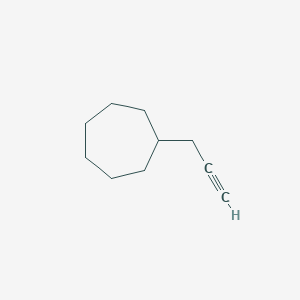




![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
